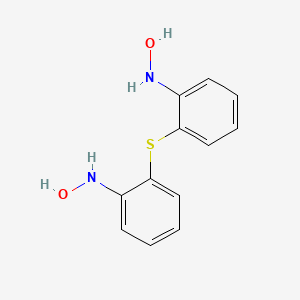
2,2'-Sulfanediylbis(N-hydroxyaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis(N-hydroxyaniline) is an organic compound characterized by the presence of two hydroxyaniline groups connected by a sulfur atom. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various scientific and industrial applications due to its versatile nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(N-hydroxyaniline) typically involves the reaction of 2-aminophenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C6H4NH2OH+SCl2→C12H10N2O2S+2HCl
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(N-hydroxyaniline) may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfanediylbis(N-hydroxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis(N-hydroxyaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-Sulfanediylbis(N-hydroxyaniline) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfur atom in the compound plays a crucial role in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Similar in structure but lacks the sulfur linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Contains a similar sulfur linkage but different functional groups.
Uniqueness
2,2’-Sulfanediylbis(N-hydroxyaniline) is unique due to the presence of both hydroxyaniline groups and the sulfur linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
69341-53-3 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
N-[2-[2-(hydroxyamino)phenyl]sulfanylphenyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O2S/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14-16/h1-8,13-16H |
Clave InChI |
VYGUCEVAYCLEQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NO)SC2=CC=CC=C2NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



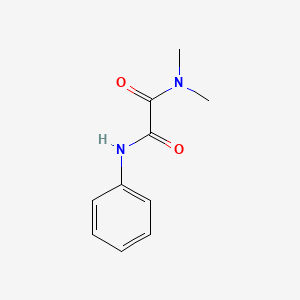
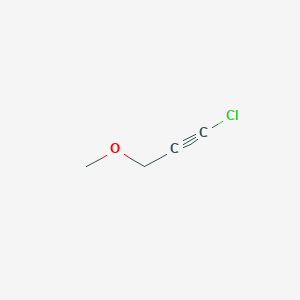
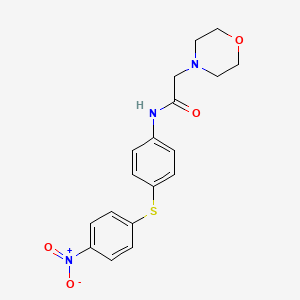
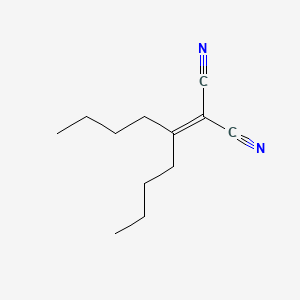
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
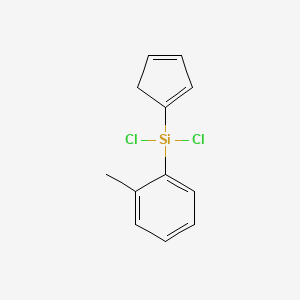
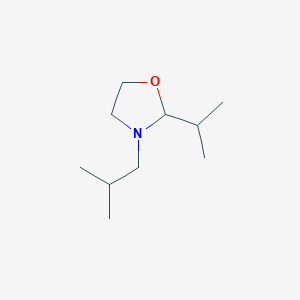


![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
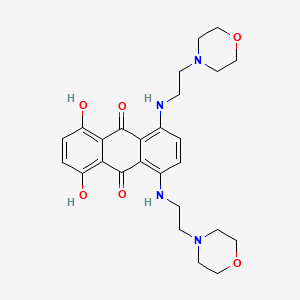
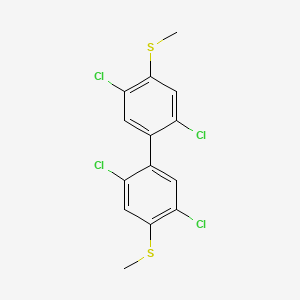
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
